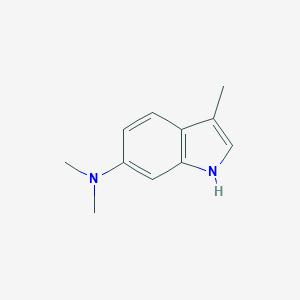
N,N,3-trimethyl-1H-indol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,3-trimethyl-1H-indol-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
N,N,3-trimethyl-1H-indol-6-amine can be synthesized through various methods, including nucleophilic substitutions and microflow technologies. The compound features an indole structure, which is recognized for its versatility in forming derivatives that exhibit a range of biological activities. The synthesis often involves the use of electrophiles and nucleophiles to create substituted indoles with enhanced properties.
Synthesis Techniques
- Nucleophilic Substitution : This method utilizes the reactivity of the indole ring to introduce various substituents at the 3-position, allowing for the creation of diverse derivatives with tailored biological activities .
- Microflow Technology : This innovative approach enables precise control over reaction conditions, improving yields and reducing side reactions during the synthesis of indole derivatives .
Anticancer Properties
Recent studies have highlighted the potential of this compound and its derivatives in cancer treatment. For instance, compounds derived from indole structures have demonstrated significant antiproliferative activities against various cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. One study reported a derivative with an IC50 value as low as 0.34 μM against MCF-7 cells, indicating strong potential as a chemotherapeutic agent .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties, particularly against multidrug-resistant Gram-negative bacteria. Indole derivatives have shown promising activity against strains like Escherichia coli and Acinetobacter baumannii, making them candidates for developing new antibiotics . The structure–activity relationship (SAR) studies indicate that modifications to the indole ring can significantly enhance antibacterial efficacy.
Applications in Drug Development
This compound serves as a scaffold for designing new drugs targeting various diseases:
- Cancer Therapeutics : The ability of certain derivatives to induce apoptosis in cancer cells positions them as potential leads in anticancer drug development.
- Antibiotics : With rising antibiotic resistance, indole-based compounds are being explored as alternatives to traditional antibiotics due to their unique mechanisms of action against bacterial topoisomerases .
Case Study 1: Antiproliferative Activity
A study evaluated several indole derivatives for their antiproliferative effects on cancer cell lines. Among them, a specific derivative of this compound exhibited remarkable potency with an IC50 value indicating effective inhibition of cell growth through apoptosis induction .
Case Study 2: Antibacterial Efficacy
Research on fused indolyl-containing compounds demonstrated that modifications to the this compound structure could yield potent inhibitors against resistant bacterial strains. These findings underscore the importance of structural variation in enhancing antibacterial activity .
Summary Table of Applications
化学反応の分析
Electrophilic Substitution Reactions
The indole ring’s aromatic system undergoes electrophilic substitution, though methylation at the 3-position directs reactivity to less hindered sites (e.g., positions 4 or 5).
Mechanistic Notes :
-
Methyl groups at N and C3 deactivate the indole ring but direct electrophiles to the para and ortho positions relative to the amine .
-
Steric effects from the C3 methyl group suppress reactivity at C2 .
Nucleophilic Reactions at the Amine Group
The tertiary amine undergoes alkylation, acylation, and redox transformations under controlled conditions.
Table 1 : Stability of reaction products under varying pH
| Product | pH Stability Range | Decomposition Pathway |
|---|---|---|
| N-Acetyl derivative | 2–10 | Hydrolysis to regenerate parent compound |
| N-Oxide | 4–8 | Reduction back to tertiary amine |
Cross-Coupling Reactions
Palladium-catalyzed coupling enables functionalization of the indole core.
Mechanistic Challenges :
-
Steric bulk from N,N-dimethyl groups reduces catalytic efficiency in cross-coupling .
-
Electronic effects enhance stability of palladium intermediates at C5 .
Photolytic and Thermal Decomposition
Under UV light or elevated temperatures, this compound undergoes fragmentation.
Key Data :
-
Quantum yield for photolysis in water: Φ = 0.12 (indicating moderate stability under UV) .
-
Activation energy for thermal decomposition: Δ‡G = 98 kJ/mol .
Reductive Transformations
The amine group participates in reductive amination and hydrogenation.
| Reaction Type | Conditions/Reagents | Products/Outcome |
|---|---|---|
| Reductive Amination | Formaldehyde, NaBH₃CN, MeOH | N,N,N-Trimethyl-1H-indol-6-ammonium |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially saturated indoline derivative |
Limitations :
特性
CAS番号 |
130508-61-1 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
N,N,3-trimethyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-8-7-12-11-6-9(13(2)3)4-5-10(8)11/h4-7,12H,1-3H3 |
InChIキー |
NHUCTPNQGQFINS-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C=CC(=C2)N(C)C |
正規SMILES |
CC1=CNC2=C1C=CC(=C2)N(C)C |
同義語 |
1H-Indol-6-amine,N,N,3-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















